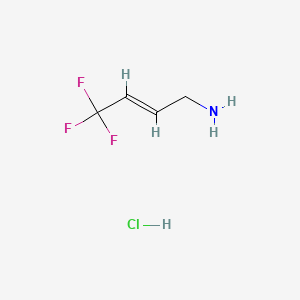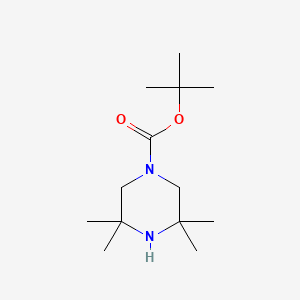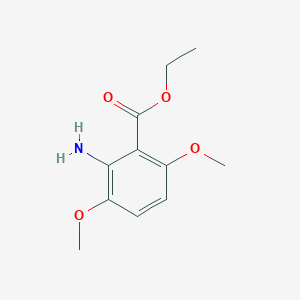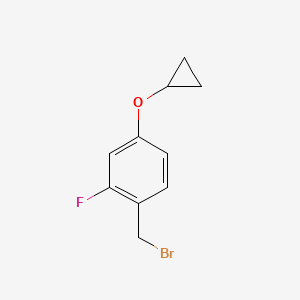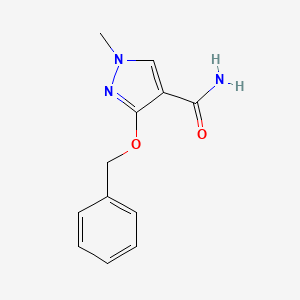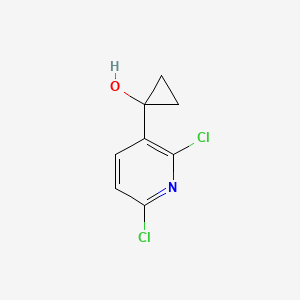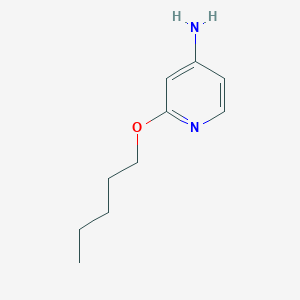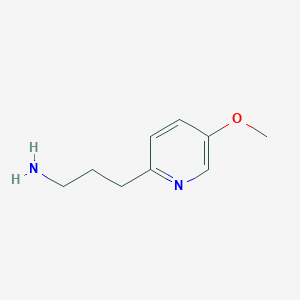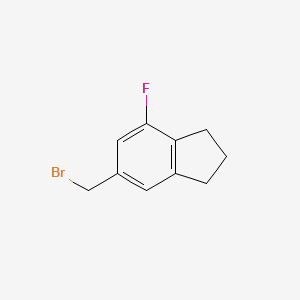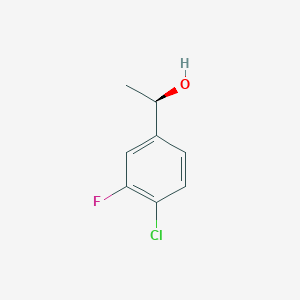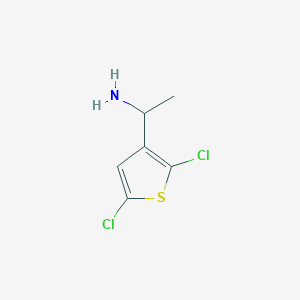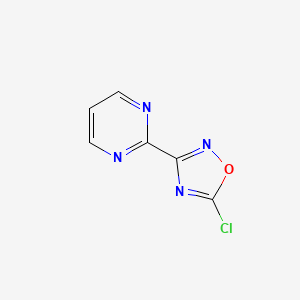
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring fused with a 5-chloro-1,2,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent fusion with the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes.
Medicine: Research has indicated that this compound may have anticancer properties. It has been tested in vitro against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts cell membranes and inhibits enzymes critical for microbial survival. In anticancer applications, it induces apoptosis by interfering with cellular signaling pathways and promoting cell death.
Comparaison Avec Des Composés Similaires
2-(1,2,4-Oxadiazol-5-yl)anilines
5-chloro-2-methyl-4-isothiazolin-3-one
2,5-disubstituted-1,3,4-oxadiazoles
Uniqueness: 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine stands out due to its unique combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H3ClN4O |
|---|---|
Poids moléculaire |
182.57 g/mol |
Nom IUPAC |
5-chloro-3-pyrimidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H3ClN4O/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H |
Clé InChI |
GZRBWMVJSQDUAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=NOC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



